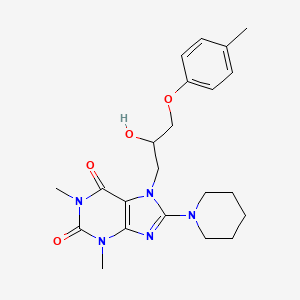

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-dione derivative characterized by a 7-(2-hydroxy-3-(p-tolyloxy)propyl) side chain, 1,3-dimethyl substitutions at the purine core, and an 8-piperidinyl moiety. The p-tolyloxy group (para-methylphenoxy) contributes to lipophilicity, while the hydroxypropyl linker may enhance solubility. Safety guidelines emphasize handling precautions to avoid thermal degradation and ensure proper storage .

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-15-7-9-17(10-8-15)31-14-16(28)13-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)26-11-5-4-6-12-26/h7-10,16,28H,4-6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQIVEAYQBQELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Preparation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.

Introduction of the Hydroxy and p-Tolyloxy Groups: The hydroxy and p-tolyloxy groups can be introduced through nucleophilic substitution reactions, where the purine core is reacted with suitable halogenated precursors.

Attachment of the Piperidinyl Group: The piperidinyl group can be attached via reductive amination or other suitable coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The p-tolyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: It is investigated for its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.

Affecting Gene Expression: It can influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-Dione Family

The compound’s closest analogs differ in substituents at positions 7 and 8 of the purine core. Key examples include:

Key Observations :

- Position 7 Variations: The p-tolyloxy group in the target compound enhances steric bulk and electron-donating effects compared to unsubstituted phenoxy groups (e.g., ). This may improve receptor binding selectivity.

- Position 8 Variations: Piperidinyl (6-membered ring) in the target compound offers conformational flexibility compared to the 5-membered pyrrolidinyl group (), which may affect binding kinetics. Propylamino () introduces a primary amine, contrasting with the tertiary amine in piperidine, altering charge distribution and hydrogen-bonding capacity.

Functional and Pharmacological Implications

- Receptor Affinity: Piperidine-substituted xanthines (e.g., target compound) often exhibit adenosine A1/A2A receptor antagonism, while pyrrolidinyl analogs () may favor phosphodiesterase inhibition due to ring strain differences .

Biological Activity

7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with various functional groups that may enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 433.5 g/mol. It features several key functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₅O₅ |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 941917-02-8 |

The biological activity of this compound may be attributed to its interaction with various molecular targets within the body. The presence of a piperidine ring and hydroxyl group suggests potential interactions with neurotransmitter receptors and enzymes involved in signaling pathways. Specifically, studies have shown that similar purine derivatives can exhibit antitumor activity and vascular relaxing effects.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

Research has demonstrated that this compound can induce apoptosis in these cell lines, suggesting a mechanism involving the activation of intrinsic apoptotic pathways.

Vascular Relaxation

The compound has also been investigated for its potential as a vascular relaxant. Initial findings indicate that it may facilitate vasodilation through the modulation of nitric oxide pathways or inhibition of calcium channels in vascular smooth muscle cells.

Case Studies

A series of in vivo studies have been conducted to assess the efficacy and safety profile of this compound:

-

Study on Antitumor Efficacy :

- Objective : To evaluate the antitumor effects in a mouse model.

- Method : Mice were administered varying doses of the compound.

- Results : Significant tumor size reduction was observed compared to control groups.

-

Study on Vascular Effects :

- Objective : To determine the impact on blood pressure regulation.

- Method : Hypertensive rat models were used.

- Results : Administration resulted in lowered systolic blood pressure and improved endothelial function.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of the compound. Current data suggest moderate toxicity at high doses, necessitating further exploration into dose optimization and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.